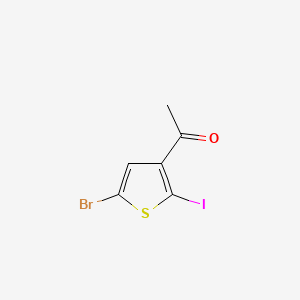![molecular formula C8H13Br B13471036 3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
3-(Bromomethyl)bicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)bicyclo[311]heptane is a bicyclic compound that features a bromomethyl group attached to a bicyclo[311]heptane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of bicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: A radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various nucleophiles.
Reduction Products: Methyl derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)bicyclo[3.1.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site that can undergo substitution reactions, leading to the formation of various functionalized derivatives. The bicyclo[3.1.1]heptane scaffold provides a rigid and stable framework that influences the reactivity and selectivity of the compound in different chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the bromomethyl group.
Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring system.
Uniqueness
3-(Bromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and functionalization potential. The rigid bicyclic structure also contributes to its stability and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
3-(bromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-3-6-1-7(2-6)4-8/h6-8H,1-5H2 |
Clave InChI |
SQCAUBFXGVIXES-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1CC(C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


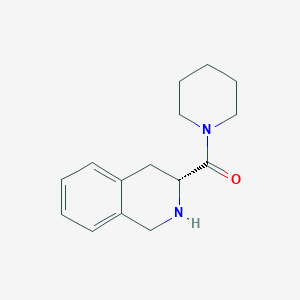
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)

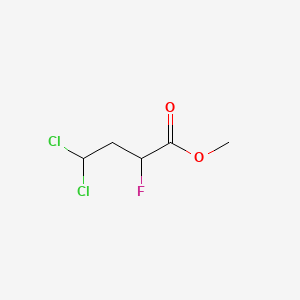
![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)

![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
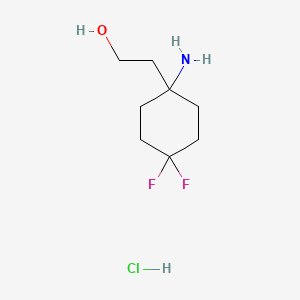
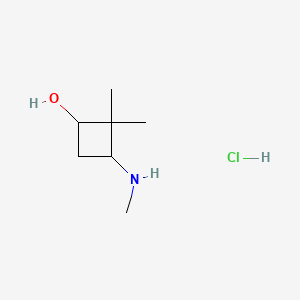
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)
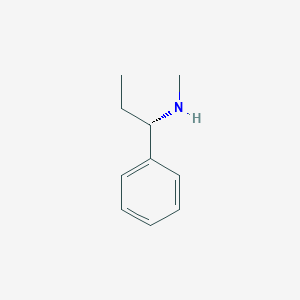

![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
